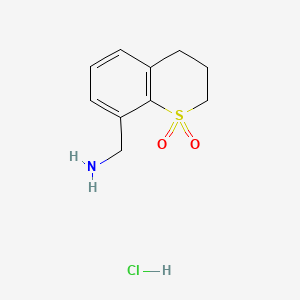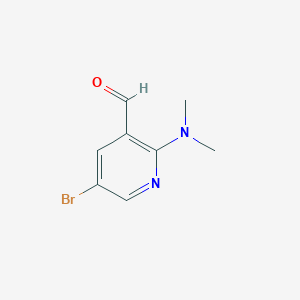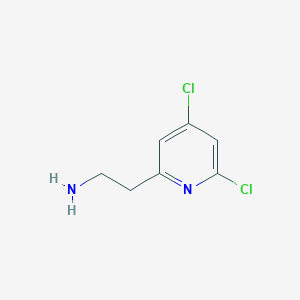
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and an aminoethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethoxy)-3-methoxybenzoate typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. Triethylamine is often added to neutralize the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
化学反応の分析
Types of Reactions
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which Methyl 4-(2-aminoethoxy)-3-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group may also play a role in stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
- Methyl 4-(2-aminoethoxy)-3-methylbenzoate
- Methyl 4-(2-aminoethoxy)-3-ethoxybenzoate
- Methyl 4-(2-aminoethoxy)-3-hydroxybenzoate
Uniqueness
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate is unique due to the presence of both the methoxy and aminoethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in various applications, distinguishing it from other similar compounds .
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
methyl 4-(2-aminoethoxy)-3-methoxybenzoate |
InChI |
InChI=1S/C11H15NO4/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12/h3-4,7H,5-6,12H2,1-2H3 |
InChIキー |
AHEVVCZKAFGYHF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)




